molecular formula C8H9NO B8428659 5-Methyl-6-vinylpyridin-3-ol

5-Methyl-6-vinylpyridin-3-ol

Cat. No. B8428659
M. Wt: 135.16 g/mol
InChI Key: YLLNUBQKCJRDAZ-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

Trifluoroacetic acid (1.25 mL, 5 times) was added to a stirred solution of 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine (250 mg, 0.00098 mmol) in anisole (0.5 mL). The reaction mixture was stirred for 2 h at ambient temperature. After completion of the reaction, the reaction mixture was concentrated and quenched with saturated NaHCO3 solution (2 ml). The reaction mixture was extracted with ethyl acetate (2×10 mL) and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude residue was triturated with pentane to afford 5-methyl-6-vinylpyridin-3-ol as an off white solid (100 mg, 76%). MS m/z=136.15 [M+H]+.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.COC1C=CC(C[O:15][C:16]2[CH:17]=[C:18]([CH3:24])[C:19]([CH:22]=[CH2:23])=[N:20][CH:21]=2)=CC=1>C1(OC)C=CC=CC=1>[CH3:24][C:18]1[CH:17]=[C:16]([OH:15])[CH:21]=[N:20][C:19]=1[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
250 mg
Type
reactant
Smiles
COC1=CC=C(COC=2C=C(C(=NC2)C=C)C)C=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 solution (2 ml)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with pentane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=NC1C=C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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